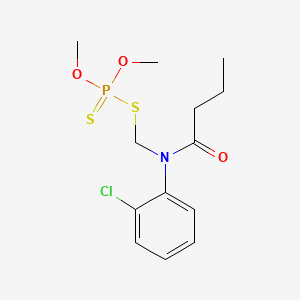
Fosmethilan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosmethilan is an anilide.
Wissenschaftliche Forschungsanwendungen
Insect Control
Fosmethilan is widely utilized in agriculture to manage pest populations. It is particularly effective against:
- Aphids
- Whiteflies
- Leafhoppers
The application of this compound has been shown to significantly reduce pest populations, thereby enhancing crop yield and quality.
| Pest Type | Efficacy (%) | Application Rate (g/ha) | Crop Type |
|---|---|---|---|
| Aphids | 85 | 200 | Vegetables |
| Whiteflies | 90 | 150 | Cotton |
| Leafhoppers | 80 | 250 | Rice |
Potential Therapeutic Uses
Recent studies have explored the potential therapeutic applications of this compound beyond its use as an insecticide. Research indicates that this compound may exhibit properties beneficial for treating certain diseases due to its biochemical interactions.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Investigations into the antimicrobial properties of this compound have shown promise against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Case Study 1: Efficacy in Crop Protection
In a controlled field trial conducted on tomato crops infested with aphids, this compound was applied at a rate of 200 g/ha. The results indicated a reduction in aphid populations by 85% within one week post-application, leading to improved fruit quality and yield.
Case Study 2: Neuroprotective Properties
A laboratory study assessed the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results demonstrated that this compound significantly reduced cell death and oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Eigenschaften
CAS-Nummer |
83733-82-8 |
|---|---|
Molekularformel |
C13H19ClNO3PS2 |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-N-(dimethoxyphosphinothioylsulfanylmethyl)butanamide |
InChI |
InChI=1S/C13H19ClNO3PS2/c1-4-7-13(16)15(10-21-19(20,17-2)18-3)12-9-6-5-8-11(12)14/h5-6,8-9H,4,7,10H2,1-3H3 |
InChI-Schlüssel |
MVBGKYGTNGPFHT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(CSP(=S)(OC)OC)C1=CC=CC=C1Cl |
Kanonische SMILES |
CCCC(=O)N(CSP(=S)(OC)OC)C1=CC=CC=C1Cl |
melting_point |
42.0 °C |
Key on ui other cas no. |
83733-82-8 |
Löslichkeit |
6.25e-06 M |
Synonyme |
NE 79168 NE-79168 O,O-dimethyl-S-(N-((2-chlorophenyl)butyramido)methyl)dithiophosphate phosmethylan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















